![molecular formula C20H16N2O4S B11676496 N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B11676496.png)
N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoylphenyl group attached to a xanthene carboxamide structure. The unique structural features of this compound make it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with xanthene-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted xanthene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide exhibits significant anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide group enhances its interaction with target proteins involved in cancer progression.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism of action may involve the inhibition of bacterial enzymes or interference with cellular processes, making it a potential candidate for developing new antibiotics.
3. Histone Deacetylase Inhibition
this compound has been studied as an inhibitor of histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer and other diseases. By inhibiting HDAC activity, this compound may help in reactivating silenced tumor suppressor genes.
Materials Science Applications
1. Fluorescent Probes
Due to its xanthene structure, the compound can be utilized as a fluorescent probe in various imaging applications. Its photophysical properties make it suitable for use in bioimaging and as a marker in cellular studies.
2. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it an interesting candidate for use in OLEDs. Research into its application in organic electronics is ongoing, focusing on enhancing the efficiency and stability of light-emitting devices.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating the expression of key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide
- N-(4-sulfamoylphenyl)benzamide
Uniqueness
N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide stands out due to its unique xanthene core, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development .
Biological Activity
N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a xanthene core fused with a sulfamoylphenyl group. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is C₁₅H₁₄N₂O₃S, with a molecular weight of approximately 306.35 g/mol.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzymatic activity and disrupting critical biological pathways. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anti-cancer activities.
Mechanism | Description |
---|---|
Enzyme Inhibition | Binds to active sites of target enzymes |
Pathway Disruption | Interferes with signaling pathways |
Therapeutic Effects | Potential anti-inflammatory and anti-cancer properties |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies have demonstrated its efficacy against breast cancer (MDA-MB-231 and T-47D) and neuroblastoma (SK-N-MC) cell lines using MTT assays. The compound showed comparable or enhanced activity relative to established anticancer agents like etoposide .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses, thereby providing a therapeutic avenue for inflammatory diseases.
Case Studies
- In Vitro Antiproliferative Activity : A study conducted on various substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives highlighted the promising antiproliferative effects of this compound against multiple cancer cell lines. The highest activity was noted in derivatives with specific substitutions on the phenyl ring .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action through molecular docking studies, which indicated strong binding affinities to target enzymes involved in cancer progression. The compound's ability to disrupt these targets was linked to its structural characteristics, particularly the sulfamoyl group which enhances binding interactions .
Properties
Molecular Formula |
C20H16N2O4S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H16N2O4S/c21-27(24,25)14-11-9-13(10-12-14)22-20(23)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23)(H2,21,24,25) |
InChI Key |
FZQQOMVCTACDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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